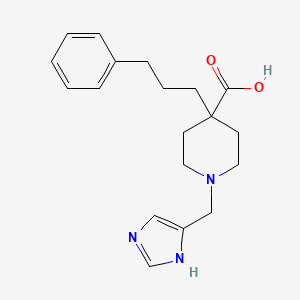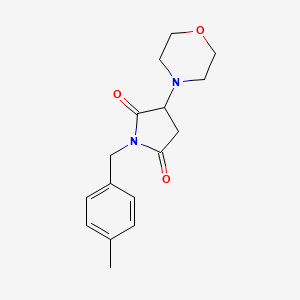![molecular formula C18H21ClFNO2 B5292485 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride, commonly known as FUB-CYC, is a novel psychoactive substance that belongs to the class of cyclopropane compounds. It is a potent agonist of the cannabinoid receptors and has been found to exhibit a range of pharmacological effects. The synthesis of FUB-CYC is a complex process that involves several steps, including the use of specialized equipment and reagents.
作用機序
FUB-CYC acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to a range of pharmacological effects. The activation of the CB1 receptor leads to the release of several neurotransmitters, including dopamine, serotonin, and glutamate. This leads to a range of effects, including analgesia, anti-inflammatory effects, and changes in mood and cognition.
Biochemical and Physiological Effects:
FUB-CYC has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit potent analgesic and anti-inflammatory effects, which could make it a potential candidate for the treatment of chronic pain. FUB-CYC has also been found to exhibit anxiolytic and antidepressant effects, which could make it a potential candidate for the treatment of anxiety and depression. However, more research is needed to fully understand the pharmacological effects of FUB-CYC.
実験室実験の利点と制限
FUB-CYC has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the pharmacology of these receptors. FUB-CYC is also relatively stable and easy to synthesize, which makes it a useful tool for studying the effects of cannabinoids. However, FUB-CYC has several limitations. It is a novel psychoactive substance, which means that its safety profile is not well understood. Additionally, FUB-CYC is not widely available, which could limit its use in research.
将来の方向性
There are several future directions for the study of FUB-CYC. One direction is to study its potential therapeutic effects in the treatment of neurological and psychiatric disorders. Another direction is to study its potential as a tool for studying the pharmacology of the cannabinoid receptors. Additionally, more research is needed to fully understand the safety profile of FUB-CYC and its potential for abuse.
合成法
The synthesis of FUB-CYC involves the use of several reagents and equipment. The first step involves the preparation of 3-methoxybenzyl chloride, which is then reacted with 4-fluorobenzyl alcohol to form 4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl chloride. The resulting compound is then reacted with cyclopropanamine hydrochloride to form FUB-CYC hydrochloride. The final product is then purified using chromatography techniques to obtain a pure compound.
科学的研究の応用
FUB-CYC has been extensively studied for its pharmacological effects. It has been found to exhibit potent agonist activity at the cannabinoid receptors, particularly the CB1 receptor. This makes it a potential candidate for the treatment of several neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. FUB-CYC has also been found to exhibit anti-inflammatory and analgesic effects, which could make it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2.ClH/c1-21-18-10-14(11-20-16-7-8-16)4-9-17(18)22-12-13-2-5-15(19)6-3-13;/h2-6,9-10,16,20H,7-8,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXMAUUEQZRGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OCC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]cyclopropanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
![1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)
![3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)

![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)
![N-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxamide](/img/structure/B5292447.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)

![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)